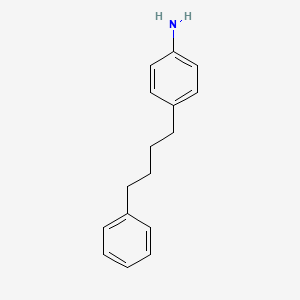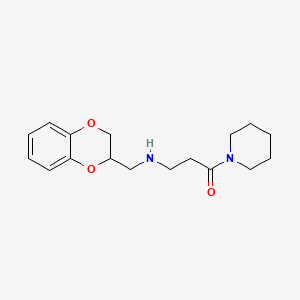
3-Methyl-2,3-dibromo-1-chlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,3-dibromo-1-chlorobutane is an organic compound with the molecular formula C5H9Br2Cl It is a halogenated butane derivative, characterized by the presence of two bromine atoms and one chlorine atom attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,3-dibromo-1-chlorobutane can be synthesized through the halogenation of 3-methylbutane. The process involves the addition of bromine and chlorine to the butane molecule under controlled conditions. Typically, the reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
3-Methyl-2,3-dibromo-1-chlorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can result in the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, often in non-polar solvents like hexane or toluene.
Major Products Formed
Nucleophilic Substitution: The major products are substituted butanes where the halogen atoms are replaced by nucleophiles.
Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms and adjacent hydrogen atoms.
科学研究应用
3-Methyl-2,3-dibromo-1-chlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenation and substitution reactions.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-Methyl-2,3-dibromo-1-chlorobutane involves its reactivity with nucleophiles and bases. The halogen atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
相似化合物的比较
Similar Compounds
2,3-Dibromo-1-chlorobutane: Similar in structure but lacks the methyl group at the third carbon.
1,3-Dibromo-2-methylbutane: Similar but with different positions of the halogen atoms and the methyl group.
2-Bromo-3-chlorobutane: Contains only one bromine and one chlorine atom.
Uniqueness
3-Methyl-2,3-dibromo-1-chlorobutane is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the butane backbone. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
111712-51-7 |
|---|---|
分子式 |
C5H9Br2Cl |
分子量 |
264.38 g/mol |
IUPAC 名称 |
2,3-dibromo-1-chloro-3-methylbutane |
InChI |
InChI=1S/C5H9Br2Cl/c1-5(2,7)4(6)3-8/h4H,3H2,1-2H3 |
InChI 键 |
VESHVISPMHIZEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(CCl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


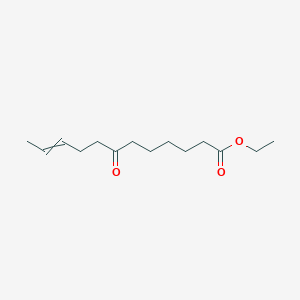
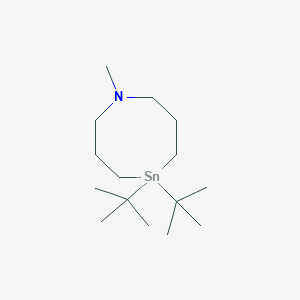
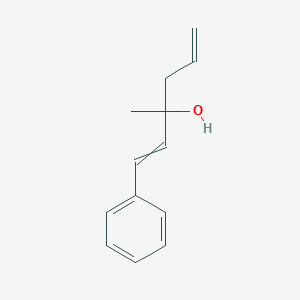
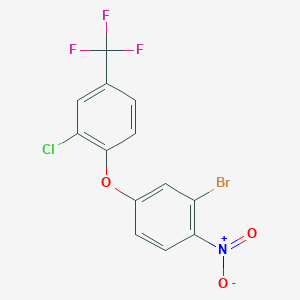
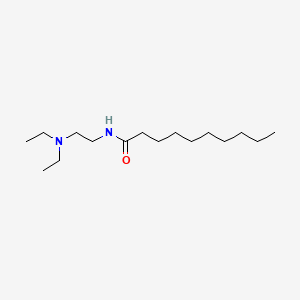
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

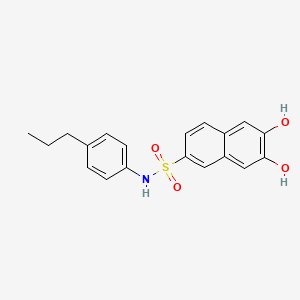
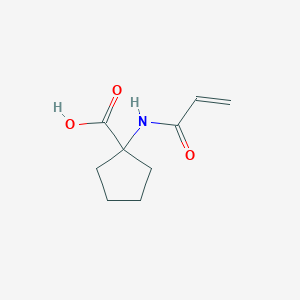
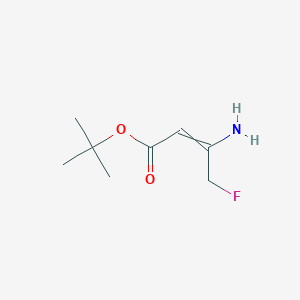
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
